![molecular formula C9H10S B3025458 2,3-dihydro-1H-indene-5-thiol CAS No. 55119-14-7](/img/structure/B3025458.png)
2,3-dihydro-1H-indene-5-thiol
Overview
Description
2,3-Dihydro-1H-indene-5-thiol is an organic compound with the molecular formula C9H10S It is a derivative of indene, featuring a thiol group (-SH) attached to the indene ring
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure with 2,3-dihydro-1h-indene-5-thiol, have been found to interact with multiple receptors and play a significant role in cell biology . They are used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Related compounds such as 2-amino-2,3-dihydro-1h-indene-5-carboxamide derivatives have been designed and synthesized as selective inhibitors of the discoidin domain receptor 1 (ddr1) . These compounds bind with DDR1 and suppress its kinase activity , inhibiting collagen-induced DDR1 signaling and epithelial mesenchymal transition .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Related compounds such as 2-amino-2,3-dihydro-1h-indene-5-carboxamide derivatives have shown promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-5-thiol typically involves the reduction of indene derivatives. One common method is the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The thiol group can be introduced through subsequent reactions involving thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced further to remove the thiol group, yielding hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Thiolating agents such as thiourea or hydrogen sulfide in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential as a MAO-B Inhibitor
One of the primary applications of 2,3-dihydro-1H-indene-5-thiol is its role as a potential inhibitor of monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters such as dopamine, making it a target for therapeutic interventions in neurodegenerative diseases like Parkinson's disease. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on MAO-B, suggesting their potential as neuroprotective agents.
Biological Activities
Research has shown that this compound and its derivatives possess various biological activities, including antimicrobial and antioxidant properties. These activities enhance its value in drug development and therapeutic applications.
Synthetic Organic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the creation of novel compounds with tailored properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Hydrogenation of Indene: Indene is reduced in the presence of a catalyst (e.g., palladium on carbon) to form the thiol compound.
- Introduction of Thiol Group: The thiol group can be introduced through reactions with thiolating agents like thiourea or hydrogen sulfide.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for various applications in material science and organic electronics .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential and synthetic utility of this compound:
- Study on MAO-B Inhibition: Research demonstrated that specific derivatives exhibited high binding affinity towards MAO-B, leading to increased levels of dopamine in neuronal models. These findings suggest promising avenues for developing new treatments for Parkinson's disease.
- Antioxidant Activity Assessment: Another study evaluated the antioxidant properties of the compound using various assays, confirming its ability to scavenge free radicals effectively. This activity supports its potential use in formulations aimed at reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
Indane: A hydrocarbon with a similar structure but lacking the thiol group.
Indene: The parent compound from which 2,3-dihydro-1H-indene-5-thiol is derived.
2,3-Dihydro-1H-indene-2-thiol: A closely related compound with the thiol group in a different position.
Uniqueness
This compound is unique due to the presence of the thiol group at the 5-position of the indene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2,3-Dihydro-1H-indene-5-thiol (CAS No. 55119-14-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, applications, and research findings.
Inhibition of Monoamine Oxidase B (MAO-B)
One of the primary biological activities attributed to this compound is its role as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. Inhibition of MAO-B can lead to increased levels of dopamine, which is particularly beneficial in treating neurodegenerative diseases like Parkinson's disease.
Research indicates that derivatives of this compound exhibit significant inhibitory effects on MAO-B, making them promising candidates for further development as neuroprotective agents . The binding affinity and selectivity towards MAO-B have been evaluated through various assays, showing encouraging results that warrant further investigation into structure-activity relationships (SAR) for optimizing pharmacological properties.
Antimicrobial and Antioxidant Properties
In addition to its MAO-B inhibitory activity, this compound has been investigated for its antimicrobial and antioxidant properties. These activities suggest potential applications in treating infections and oxidative stress-related conditions.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- MAO-B Inhibition Studies : A study demonstrated that derivatives of this compound showed potent inhibition against MAO-B with IC50 values indicating significant neuroprotective potential. The study emphasized the importance of structural modifications to enhance activity and selectivity .
- Antimicrobial Activity : Another research effort focused on testing the antimicrobial effects of the compound against various bacterial strains. Results indicated that it possessed notable antibacterial activity, suggesting a role in developing new antimicrobial agents.
- Antioxidant Activity : The antioxidant capacity was assessed using various assays, revealing that this compound could effectively scavenge free radicals, thereby demonstrating its utility in mitigating oxidative stress.
Applications in Scientific Research
The diverse biological activities of this compound make it a valuable compound in several fields:
- Medicinal Chemistry : Its potential as a MAO-B inhibitor positions it as a candidate for developing treatments for Parkinson's disease and other neurodegenerative disorders.
- Pharmaceutical Development : The compound's antimicrobial and antioxidant properties open avenues for developing new therapeutic agents against infections and oxidative damage .
- Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules, facilitating research in organic synthesis and drug discovery.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
This compound | Thiol derivative | Potent MAO-B inhibitor; antimicrobial properties |
2,3-Dihydro-1H-indene-4-thiol | Thiol derivative | Exhibits different biological activities |
1H-Indene | Parent structure | Lacks thiol group; precursor for various derivatives |
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-thiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYYJRUVOVLSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406953 | |
Record name | 2,3-dihydro-1H-indene-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55119-14-7 | |
Record name | 2,3-dihydro-1H-indene-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indene-5-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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